molecular formula C13H16ClNO B11973220 N-(2-chlorocyclohexyl)benzamide CAS No. 3721-21-9

N-(2-chlorocyclohexyl)benzamide

Cat. No.: B11973220
CAS No.: 3721-21-9
M. Wt: 237.72 g/mol
InChI Key: ULDPPCLUGPGBJJ-UHFFFAOYSA-N
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Description

N-(2-chlorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H16ClNO. It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-chlorocyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-chlorocyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorocyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chlorocyclohexyl)benzoic acid, while reduction may produce N-(2-chlorocyclohexyl)benzylamine .

Scientific Research Applications

N-(2-chlorocyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-chlorocyclohexyl)benzamide include:

Uniqueness

This compound is unique due to the presence of the 2-chlorocyclohexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

3721-21-9

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

N-(2-chlorocyclohexyl)benzamide

InChI

InChI=1S/C13H16ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)

InChI Key

ULDPPCLUGPGBJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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